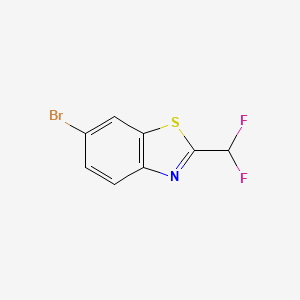

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a heterocyclic aromatic organic compound that contains a benzothiazole ring and a difluoromethyl group. The chemical formula for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is C8H4BrF2NS.

Scientific Research Applications

Synthesis and Chemical Properties

- 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole has been utilized in the synthesis of various chemical compounds. For instance, one-pot synthesis methods have been developed for producing benzothiazole derivatives with significant yields, which can be used in drug synthesis (Ge et al., 2007).

- These benzothiazole derivatives show promise in forming gem-difluoromethylene linked identical or non-identical twin molecules for drug synthesis.

Biological Applications

- Some 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, including 6-bromo analogues, have been reported to exhibit activity as CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

- Triazine derivatives incorporating 6-bromo-1,3-benzothiazol-2-yl have shown antimicrobial activity against various strains of bacteria, highlighting their potential as biological agents (Patel & Baldaniya, 2016).

Material Science and Other Applications

- In material science, the structural analysis of 6,7-disubstituted 1,3-benzothiazoles, including 6-bromo variants, has been conducted using X-ray crystallography and DFT calculations. This research provides insights into the interactions and bonding patterns significant for material development (Čičak et al., 2010).

- Additionally, 6-bromo-2-(difluoromethyl)-1,3-benzothiazole derivatives have been explored for their potential use in nonlinear optical chromophores, which are crucial in device applications and photonics (Costa et al., 2006).

properties

IUPAC Name |

6-bromo-2-(difluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYOIJAUQOJMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)